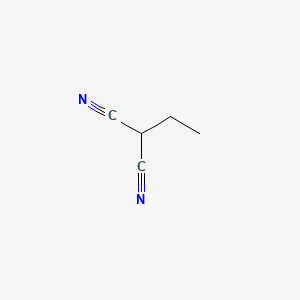

Ethylmalononitrile

Description

Significance of Malononitrile (B47326) Derivatives in Modern Synthetic Chemistry

Malononitrile and its derivatives are a class of organic compounds characterized by a methylene (B1212753) group flanked by two nitrile (-CN) groups. This dinitrile functionality imparts a high degree of reactivity to the central carbon atom, making it an "active methylene" group. scispace.comajrconline.org The electron-withdrawing nature of the two nitrile groups renders the methylene protons acidic, readily removed by a base to form a stable carbanion. ajrconline.org This carbanion is a potent nucleophile, capable of participating in a wide array of chemical transformations.

The versatility of malononitrile derivatives is a cornerstone of modern synthetic chemistry. ontosight.aiontosight.ai They serve as fundamental building blocks in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai Their ability to undergo various reactions like additions, condensations, and cyclizations makes them indispensable precursors for more complex molecules. ontosight.aiontosight.ai Notably, malononitrile derivatives are key players in multicomponent reactions, where multiple starting materials combine in a single step to form a complex product, offering efficiency and atom economy. eurekaselect.com The unique reactivity of the malononitrile core allows for the construction of a vast library of compounds with tailored properties, driving innovation in drug discovery and materials science. ontosight.airesearchgate.net

Scope and Relevance of Ethylmalononitrile in Contemporary Research

This compound, with an ethyl group attached to the central carbon of the malononitrile core, extends the synthetic utility of this important class of compounds. The presence of the ethyl group can influence the steric and electronic properties of the molecule, offering a finer level of control in synthetic design.

Contemporary research has increasingly focused on leveraging the unique characteristics of this compound. In materials science, it is utilized in the synthesis of novel polymers and light-absorbing compounds, where its structure contributes to desirable properties. solubilityofthings.com The photochemical and fluorescent properties of its derivatives are also being explored for applications such as fluorescent probes.

In medicinal chemistry, this compound serves as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net The ability to introduce an ethyl group can be crucial for optimizing the pharmacological profile of a drug candidate. Researchers are actively investigating this compound derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. scispace.comajrconline.org

Historical Context of this compound in Organic Synthesis

The journey of malononitrile derivatives in organic synthesis began with the exploration of active methylene compounds. The Knoevenagel condensation, a reaction first reported by Emil Knoevenagel, is a classic example of the reactivity of these compounds. wikipedia.org This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, has been a fundamental tool for carbon-carbon bond formation for over a century. wikipedia.orgsciensage.info

The synthesis of unsymmetrical dialkylmalononitriles, such as this compound, has been achieved through methods like phase-transfer catalysis in the absence of a solvent. researchgate.net This approach allows for the selective mono- or dialkylation of malononitrile. researchgate.net The development of such synthetic methods has been crucial for making compounds like this compound readily accessible for further research and application. The continuous refinement of synthetic protocols underscores the enduring importance of malononitrile derivatives in the ever-evolving field of organic chemistry.

Chemical and Physical Properties of this compound

This compound is a colorless to light yellow liquid with a distinct odor. A comprehensive understanding of its chemical and physical properties is essential for its safe handling and effective use in various chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-ethylpropanedinitrile |

| CAS Number | 3696-37-5 |

| Molecular Formula | C₅H₆N₂ |

| Molecular Weight | 94.117 g/mol guidechem.com |

| Boiling Point | 202.1°C at 760 mmHg guidechem.com |

| Density | 0.958 g/cm³ guidechem.com |

| Flash Point | 85.9°C guidechem.com |

| Refractive Index | 1.422 guidechem.com |

| Solubility | Information not widely available, but likely soluble in organic solvents. |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of this compound can be achieved through various laboratory methods. A common approach involves the alkylation of malononitrile.

One established method is the reaction of malononitrile with an ethylating agent, such as bromoethane (B45996) or iodoethane, in the presence of a base. guidechem.com The base deprotonates the malononitrile to form the nucleophilic carbanion, which then attacks the ethyl halide in a nucleophilic substitution reaction to yield this compound.

Another synthetic route utilizes phase-transfer catalysis, which facilitates the reaction between the water-soluble malononitrile salt and the water-insoluble ethylating agent. researchgate.net This method can be performed without a solvent, offering a more environmentally friendly approach. researchgate.net

Key Chemical Reactions of this compound

This compound is a versatile reagent that participates in a variety of important chemical reactions, primarily due to its reactive dinitrile functionality.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. wikipedia.org In this reaction, this compound condenses with an aldehyde or a ketone in the presence of a basic catalyst to form an α,β-unsaturated dinitrile. wikipedia.org This reaction is a powerful tool for forming new carbon-carbon double bonds and is widely used in the synthesis of various organic compounds. sciensage.info Microwave-assisted Knoevenagel condensations involving this compound have been shown to be efficient methods for producing α,β-unsaturated nitriles.

Gewald Reaction

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com In a typical Gewald reaction, a ketone or aldehyde, an α-cyanoester (or in this context, a related dinitrile like this compound), and elemental sulfur react in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. nih.gov This reaction is of significant importance for the synthesis of thiophene derivatives, which are common motifs in pharmaceuticals and materials. mdpi.com

Applications of this compound

The unique reactivity of this compound makes it a valuable precursor in several areas of chemical science.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of a wide variety of heterocyclic compounds. scispace.com Its ability to undergo cyclization reactions with various reagents allows for the construction of diverse ring systems. nih.gov For example, it is used in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles that form the core of many medicinal compounds. eurekaselect.comsolubilityofthings.com The synthesis of 5-ethylpyrimidine-2,4,6-triamine (B13755258) from this compound is one such example. guidechem.com

Materials Science

In the field of materials science, this compound and its derivatives are being explored for the creation of novel materials with specific optical and electronic properties. solubilityofthings.com For instance, it is used in the synthesis of light-absorbing compounds. The incorporation of the this compound moiety can lead to polymers with enhanced thermal stability and other desirable characteristics. The photochemical properties of its derivatives are also of interest for developing fluorescent probes and photosensitizers.

Medicinal Chemistry

The scaffold of this compound is a valuable building block in medicinal chemistry for the development of new therapeutic agents. slideshare.net Its derivatives have been investigated for a range of biological activities, including as potential treatments for Alzheimer's disease. The synthesis of various substituted malononitriles has led to compounds with antimicrobial, anticancer, and anti-inflammatory properties. scispace.comajrconline.orgresearchgate.net For example, combinatorial libraries of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles have been synthesized and evaluated for their antibacterial activity. researchgate.netthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5(3-6)4-7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKGLZXMDLCSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190456 | |

| Record name | Malononitrile, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-37-5 | |

| Record name | 2-Ethylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpropanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethylmalononitrile and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing ethylmalononitrile and its functionalized analogs often rely on well-established reactions such as alkylation and condensation. These routes typically involve multiple steps and have been foundational in the study of malononitrile (B47326) chemistry.

Alkylation and Condensation Reactions with Malononitrile Precursors

A primary and straightforward method for the synthesis of this compound is the direct alkylation of malononitrile. This reaction typically involves treating malononitrile with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. The base deprotonates the acidic methylene (B1212753) group of malononitrile, generating a carbanion that subsequently attacks the ethyl halide in a nucleophilic substitution reaction. Phase-transfer catalysis has been employed to facilitate this alkylation, sometimes even in the absence of a solvent, allowing for selective mono- or dialkylation. researchgate.net For instance, using nano-K2CO3 as a catalyst in ethanol (B145695) at 65°C has been shown to produce 2-ethylmalononitrile.

Another classical approach is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. thieme-connect.comglobalauthorid.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like malononitrile. thieme-connect.com To synthesize this compound derivatives through this pathway, a precursor already containing the ethyl group, such as an ethyl-substituted aldehyde or ketone, would be reacted with malononitrile. The reaction is often catalyzed by a weak base. nih.gov Microwave-assisted Knoevenagel condensations have also been reported to efficiently produce α,β-unsaturated nitriles.

A powerful one-pot method combines the Knoevenagel condensation with a subsequent reduction step. This reductive alkylation of malononitrile with aromatic aldehydes, using water as a catalyst in ethanol for the condensation and sodium borohydride (B1222165) for the reduction, yields monosubstituted malononitriles efficiently. organic-chemistry.org These monosubstituted products can then be selectively alkylated to form unsymmetrically disubstituted malononitriles. organic-chemistry.org

| Precursors | Reagents/Catalyst | Product | Yield (%) | Reference |

| Malononitrile, Ethyl Bromide | Nano-K2CO3, Ethanol | 2-Ethylmalononitrile | - | |

| Malononitrile, Aromatic Aldehydes | Water, Ethanol, Sodium Borohydride | Monosubstituted Malononitriles | High | organic-chemistry.org |

| 2-(2-phenylethyl)malononitrile, Bromoethane (B45996) | Potassium Carbonate, Acetone | 2-(2-phenylethyl)-2-ethylmalononitrile | - | molaid.com |

| Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium (B1175870) Acetate (B1210297) | Microwave Irradiation | Ethyl 2-cyano-3-phenylacrylate derivatives | - | nih.gov |

Multi-Step Synthesis Protocols for Functionalized Derivatives

The synthesis of more complex, functionalized this compound derivatives often necessitates multi-step protocols. These sequences allow for the introduction of various functional groups and the construction of intricate molecular architectures.

For example, a multi-step approach could begin with the synthesis of a core scaffold, which is then elaborated in subsequent steps. One such strategy involves the initial Knoevenagel condensation to form an arylidene malononitrile. ekb.eg This intermediate can then participate in further reactions. For instance, treatment of an o-alkyl vanillin (B372448) derivative with malononitrile in the presence of triethylamine (B128534) as a catalyst yields an arylidene malononitrile. ekb.eg This intermediate can then undergo a one-pot multicomponent reaction with methylarylketones and sodium ethoxide in ethanol to produce a series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides. ekb.eg

Another example involves the synthesis of fluorinated derivatives. A classical scheme for preparing fluorinated dicyanoethylenes includes the C-oxyalkylation of malononitrile with a fluorinated carbonyl compound, followed by dehydration of the resulting alcohol. fluorine1.ru This method has been used to create dicyanoethylenes from trifluoroacetaldehyde (B10831) ethyl hemiacetal and malononitrile, which can then react with indole (B1671886) derivatives to form 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid nitriles. fluorine1.ru

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches, including one-pot multicomponent reactions and the use of green catalysts, offer numerous advantages over classical methods, such as reduced waste, shorter reaction times, and higher atom economy.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netchemrevlett.com This strategy is highly convergent and atom-economical, making it an attractive green alternative to traditional multi-step syntheses. growingscience.com

MCRs have been successfully employed for the synthesis of various heterocyclic compounds derived from this compound precursors. For example, the synthesis of fused 1,4-dihydropyridine (B1200194) derivatives can be achieved through a one-pot, multi-component condensation of dimedone, an aldehyde, malononitrile, and ammonium acetate using glycerol (B35011) as an environmentally friendly solvent. sapub.org Similarly, pyrano[3,2-c]quinoline derivatives have been synthesized via a three-component reaction of 4-hydroxy-quinolin-2(1H)-one, aromatic aldehydes, and malononitrile in ethanol. oiccpress.com

The synthesis of highly substituted pyran derivatives is another area where MCRs have been effectively applied. These reactions often involve the condensation of an aldehyde, malononitrile, and a β-dicarbonyl compound like ethyl acetoacetate (B1235776) or dimedone. growingscience.comnih.gov

Remarkably, some one-pot multicomponent reactions for the synthesis of this compound derivatives can proceed efficiently without the need for a catalyst. These catalyst-free methods are particularly appealing from a green chemistry perspective as they eliminate the cost and potential toxicity associated with catalysts.

A notable example is the catalyst-free, one-pot, three-component synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles. researchgate.netthieme-connect.com This reaction, which involves an aryl aldehyde, a 2-methyl azaarene, and malononitrile, is performed in water, a green and readily available solvent. researchgate.netresearchgate.netthieme-connect.com The simplicity of the reaction conditions, including open-air setup and easy product isolation by filtration, are significant advantages of this protocol. researchgate.netthieme-connect.com The reaction proceeds by refluxing the components in water at 100°C. thieme-connect.com

| Reactants | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Methylquinoline, Benzaldehyde, Malononitrile | Water | Reflux, 100°C | 2-[1-Phenyl-2-(quinolin-2-yl)ethyl]malononitrile | - | thieme-connect.com |

| 2-Methyl Azaarenes, Aryl Aldehydes, Malononitrile | Water | - | 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles | - | researchgate.netresearchgate.net |

Heterogeneous catalysts offer several advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. researchgate.netwikipedia.org In the context of MCRs for synthesizing this compound derivatives, various heterogeneous catalysts have been explored to enhance reaction efficiency and sustainability. savemyexams.com

For instance, KOH loaded on calcium oxide (CaO) has been used as a catalyst for the one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate under solvent-free conditions to produce 4H-pyran derivatives in high yields. growingscience.com Another example is the use of magnetic nanoparticles functionalized with an ionic liquid, which has been shown to be an efficient catalyst for the synthesis of pyrano[3,2-c]quinoline derivatives. oiccpress.com This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. oiccpress.com

Other heterogeneous catalysts employed in these MCRs include silica-supported KHSO4, nano-γ-alumina sulfuric acid, and various metal-organic frameworks (MOFs) like ZIF-8. researchgate.netresearchgate.net These catalysts often allow for solvent-free reaction conditions or the use of environmentally benign solvents like water. researchgate.netresearchgate.net For example, Zr@IL-Fe3O4 magnetic nanoparticles have been utilized for the one-pot, three-component synthesis of highly substituted pyran derivatives under solvent-free conditions. nih.gov Similarly, a metal-bio functionalized bismuthmagnetite nanocomposite has been developed for the five-component synthesis of 1,2,4,5-tetrahydro-2,4-dioxobenzo[b] researchgate.netdiazepine malononitriles in ethanol at room temperature or under ultrasound irradiation. rsc.org

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO | Solvent-free, 60°C | 4H-Pyran derivatives | up to 92 | growingscience.com |

| 4-Hydroxyquinolin-2(1H)-one, Aromatic Aldehydes, Malononitrile | NiFe2O4@SiO2 bonded ionic liquid | Ethanol, Reflux | Pyrano[3,2-c]quinoline derivatives | up to 91 | oiccpress.com |

| Phthalhydrazide, Dimedone, Aromatic Aldehydes | Nano-γ-alumina sulfuric acid | Neat | 2H-Indazolo[2,1-b]phthalazine-trione derivatives | - | researchgate.net |

| 4-Hydroxycoumarin/Dimedone, Malononitrile, Arylaldehydes | Zr@IL-Fe3O4 MNPs | Solvent-free | Dihydropyrano[3,2-c]chromene derivatives | Excellent | nih.gov |

| 1,2-Phenylenediamines, Meldrum's Acid, Malononitrile, Aldehydes, Isocyanides | Fe3−xBixO4/SiO2@L-ArgEt3+I−/Zn(II) | Ethanol, Room Temperature/Ultrasound | 1,2,4,5-Tetrahydro-2,4-dioxobenzo[b] researchgate.netdiazepine malononitriles | - | rsc.org |

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in green chemistry, offering an alternative to metal-based catalysts for the synthesis of malononitrile derivatives. rsc.org These systems utilize small organic molecules to catalyze reactions, such as the Knoevenagel condensation, often with high efficiency and selectivity. rsc.orgtandfonline.com The use of organocatalysts avoids the toxicity and disposal issues associated with heavy metals. rsc.org

Various organocatalysts have been successfully employed. For instance, chitosan, a renewable biopolymer derived from crustacean waste, has been used as a recyclable heterogeneous organocatalyst for the Knoevenagel condensation of malononitrile with various aldehydes under solvent-free, mechanochemical conditions. rsc.org This method is noted for its faster reaction kinetics and higher product selectivity compared to solvent-based approaches. rsc.org Similarly, squaric acid has been demonstrated as an effective organocatalyst for the Knoevenagel condensation between a wide range of aldehydes and malononitrile at room temperature in an ethanol/water mixture, with the catalyst being reusable for up to five cycles without significant loss of activity. tandfonline.com Other organocatalysts like proline, quinine, and taurine (B1682933) have also been highlighted as excellent green alternatives. rsc.org

Table 1: Performance of Various Organocatalytic Systems in Knoevenagel Condensation

| Aldehyde | Organocatalyst | Solvent/Condition | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Squaric acid (5 mol%) | EtOH:H₂O (1:1), RT | 15 min | 94 | tandfonline.com |

| 4-Nitrobenzaldehyde | Squaric acid (5 mol%) | EtOH:H₂O (1:1), RT | 10 min | 98 | tandfonline.com |

| 4-Chlorobenzaldehyde | Squaric acid (5 mol%) | EtOH:H₂O (1:1), RT | 15 min | 96 | tandfonline.com |

| 5-Hydroxymethylfurfural | Chitosan | Solvent-free, Mortar & Pestle | 10 min | 98 | rsc.org |

| Benzaldehyde | Chitosan | Solvent-free, Mortar & Pestle | 15 min | 94 | rsc.org |

Solvent Engineering and Green Solvents in Synthesis

Solvent selection is a critical aspect of green chemistry. The development of synthetic protocols using sustainable solvents minimizes environmental pollution and can enhance reaction efficiency.

Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. ijcps.orguniovi.es The Knoevenagel condensation of aldehydes and malononitrile has been shown to proceed efficiently in aqueous media, often without the need for any catalyst. ijcps.orgrsc.orgscielo.br This approach offers significant advantages, including simple workup procedures, as the organic products often precipitate from the aqueous solution and can be isolated by simple filtration. rsc.orgtandfonline.com

Various catalysts, such as cetyltrimethylammonium bromide (CTMAB) and boric acid, have been used to promote the reaction in water, leading to high yields in short reaction times. tandfonline.commdpi.com In some cases, catalyst-free condensation occurs at elevated temperatures (e.g., 65 °C), yielding a range of ylidenemalononitriles in high yields and selectivities. rsc.org The use of water as a solvent can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. acs.org

Table 2: Knoevenagel Condensation of Aldehydes with Malononitrile in Aqueous Media

| Aldehyde | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | None | Water, 100 °C | 3 min | 95 | rsc.org |

| Benzaldehyde | CTMAB (0.2 mmol) | Water, RT | 1.5 h | High | tandfonline.com |

| Various aromatic aldehydes | Ni(NO₃)₂·6H₂O (5 mol%) | Water, RT | 10-30 min | 85-95 | ijcps.org |

| 4-Chlorobenzaldehyde | Boric Acid (10 mol%) | Aqueous Ethanol, RT | 15 min | 92 | mdpi.com |

| Aromatic aldehydes | None | Water, 65 °C | 1 h | 84-98 | rsc.org |

Glycerol, a byproduct of biodiesel production, is a promising renewable and green solvent. sapub.orgmdpi.com Its properties, such as a high boiling point, low vapor pressure, biodegradability, and low toxicity, make it an excellent medium for organic synthesis. uniovi.essapub.orgmdpi.com Glycerol can dissolve a wide range of organic compounds and has been successfully used as a solvent for multicomponent reactions to synthesize complex molecules. uniovi.essapub.org For example, the one-pot, multi-component condensation of an aldehyde, dimedone, malononitrile, and ammonium acetate to form fused 1,4-dihydropyridine derivatives proceeds in excellent yield using glycerol as the solvent at 110-120 °C. sapub.org The use of glycerol not only aligns with the principles of green chemistry but also contributes to the valorization of a major industrial byproduct. uniovi.esmdpi.com

Table 3: Multi-component Synthesis of Dihydropyridine (B1217469) Derivatives in Glycerol

| Aldehyde | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 120 | 40 | 92 | sapub.org |

| 4-Chlorobenzaldehyde | 120 | 45 | 94 | sapub.org |

| 4-Nitrobenzaldehyde | 120 | 35 | 95 | sapub.org |

| 3-Nitrobenzaldehyde | 120 | 35 | 96 | sapub.org |

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.netscielo.org.mx They can function as both the solvent and the catalyst in organic reactions. researchgate.nettandfonline.com In the Knoevenagel condensation, basic or Brønsted-acidic ILs have been employed to efficiently catalyze the reaction between aldehydes and malononitrile. derpharmachemica.comasianpubs.org For example, task-specific ILs like 1-benzyl-3-methylimidazolium (B1249132) hydroxide (B78521) ([bnmim]OH) have been used in catalytic amounts under solvent-free grinding conditions, offering mild reaction conditions, short reaction times, and excellent yields. derpharmachemica.com A key advantage is the ability to recycle the ionic liquid for several runs without a significant loss in catalytic activity. researchgate.netderpharmachemica.com Dual-responsive emulsion microreactors using ILs that respond to temperature and CO₂ have also been developed, allowing for efficient reaction, product separation, and catalyst recovery. researchgate.net

Table 4: Knoevenagel Condensation Using Ionic Liquids

| Aldehyde | Ionic Liquid | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-oxo-(4H)-1-benzopyran-3-carbaldehyde | [bnmim]OH | Grinding, RT | 2-5 min | 90-95 | derpharmachemica.com |

| Benzaldehyde | Brønsted-acidic IL | Water, 70 °C | 5 min | 96 | asianpubs.org |

| 4-Chlorobenzaldehyde | Brønsted-acidic IL | Water, 70 °C | 3 min | 98 | asianpubs.org |

| Various aromatic aldehydes | [H₃N⁺–CH₂–CH₂–OH][CH₃COO⁻] | Solvent-free, RT | Several to 60 min | Reasonable | researchgate.net |

Renewable Solvent Applications (e.g., Glycerol)

Energy-Efficient Synthetic Protocols

Reducing energy consumption is a key goal in developing sustainable chemical processes. Energy-efficient protocols like microwave-assisted synthesis offer rapid and efficient alternatives to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has become a popular energy-efficient technique that can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. bhu.ac.inarkat-usa.orgresearchgate.net The Knoevenagel condensation is particularly amenable to microwave irradiation. arkat-usa.org Studies have shown that reactions between ketones or aldehydes and malononitrile can be carried out efficiently under microwave irradiation, often in the absence of a solvent. arkat-usa.org For example, the condensation of 9-fluorenone (B1672902) with malononitrile under microwave irradiation (300 W) using ammonium acetate as a catalyst was completed in just 2 minutes with a 95% yield, a significant improvement over conventional heating which required 1 hour for a 92% yield. arkat-usa.org This rapid and efficient heating makes MAOS a valuable tool for green synthesis. scielo.org.mxbhu.ac.in

Table 5: Comparison of Microwave-Assisted vs. Conventional Heating for Knoevenagel Condensation

| Reactants | Catalyst | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Fluorenone + Malononitrile | NH₄OAc | Microwave (300 W) | 2 min | 95 | arkat-usa.org |

| Thermal (100 °C) | 1 h | 92 | arkat-usa.org | ||

| Acetophenone + Malononitrile | NH₄OAc | Microwave (300 W) | 15 min | 54 | arkat-usa.org |

| Thermal (120 °C) | 10 h | 50 | arkat-usa.org | ||

| Benzaldehyde + Malononitrile | Ammonium Acetate | Microwave | 1.5 min | 85 | bhu.ac.in |

| Sonicator | 20 min | 90 | bhu.ac.in |

Ultrasound-Assisted Reactions (Sonochemistry)

Ultrasound-assisted synthesis has emerged as a powerful and environmentally benign technique for chemical transformations. orientjchem.org This method utilizes high-frequency sound waves to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. slideshare.netmdpi.com Consequently, ultrasound irradiation often results in higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. orientjchem.orgmdpi.com

In the context of this compound and its derivatives, sonochemistry has been effectively employed in multicomponent reactions (MCRs) to construct diverse heterocyclic frameworks. nih.gov Malononitrile, a key precursor, readily participates in these reactions under ultrasonic irradiation. nih.gov The benefits of this approach include thermal enhancement, agitation, and activation, all contributing to a more efficient and sustainable synthetic process. nih.gov

For instance, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives has been successfully achieved by reacting malononitrile, urea (B33335) or thiourea, and various substituted aldehydes under ultrasonic irradiation in the presence of a morpholine (B109124) catalyst in aqueous conditions. orientjchem.org This method not only provides high reaction yields but also significantly reduces reaction times. orientjchem.org Similarly, the synthesis of 1,2,4,5-tetrahydro-2,4-dioxobenzo[b] slideshare.netresearchgate.netdiazepine malononitriles has been accomplished using a magnetized bionanocomposite catalyst in ethanol, with ultrasound irradiation enhancing the reaction efficiency. rsc.org

A comparative study on the synthesis of benzoxazinonylhydrazone derivatives demonstrated that ultrasound irradiation, even without a catalyst, led to shorter reaction times (6–7 minutes) and good to excellent yields (60–94%) compared to conventional heating. lew.ro This highlights the potential of sonochemistry to streamline synthetic procedures and reduce energy consumption. orientjchem.org

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Product | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Tetrahydropyrimidine derivatives | Ultrasound | Morpholine | Water | Shorter | High | orientjchem.org |

| 1,2,4,5-tetrahydro-2,4-dioxobenzo[b] slideshare.netresearchgate.netdiazepine malononitriles | Ultrasound | Bionanocomposite | Ethanol | Shorter | High | rsc.org |

| Benzoxazinonylhydrazone derivatives | Ultrasound | None | Not specified | 6-7 min | 60-94 | lew.ro |

| Benzoxazinonylhydrazone derivatives | Conventional Heating | Not specified | Not specified | Longer | Lower | lew.ro |

| Azatetracyclic derivatives | Ultrasound | Phase Transfer Catalyst | Chloroform/Water | 2 hours | ~85-95 | mdpi.com |

| Azatetracyclic derivatives | Conventional Heating | Phase Transfer Catalyst | Chloroform/Water | 24 hours | ~75-85 | mdpi.com |

| 1,2,4-triazole-2-thiol derivatives | Ultrasound | Not specified | Not specified | 39-80 min | 75-89 | mdpi.com |

| 1,2,4-triazole-2-thiol derivatives | Conventional Heating | Not specified | Not specified | 10-36 hours | Moderate | mdpi.com |

Solventless and Solid-Phase Reaction Systems

In the pursuit of greener and more efficient chemical processes, solventless and solid-phase synthesis have gained significant traction. These methodologies aim to minimize or eliminate the use of volatile and often toxic organic solvents, which are major contributors to chemical waste.

Solventless Reactions:

Solvent-free, or neat, reactions are conducted in the absence of a solvent, with the reactants themselves acting as the reaction medium. This approach offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and selectivity.

The synthesis of this compound derivatives has been successfully achieved under solvent-free conditions. For example, the selective mono- and dialkylation of malononitrile can be carried out using phase-transfer catalysis without a solvent. researchgate.net A one-pot, three-component synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles has also been developed using water as a solvent, which is considered an environmentally benign medium, and in some cases, under catalyst-free and solvent-free conditions. researchgate.netresearchgate.net Furthermore, the synthesis of various heterocyclic compounds incorporating the malononitrile moiety has been reported under solvent-free conditions, often facilitated by catalysts such as silica-supported KHSO4 or nano-γ-alumina sulfuric acid. researchgate.net

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) is a technique where reactions are carried out on a solid support, or resin. researchgate.net This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away, while the desired product remains attached to the solid support. researchgate.net SPS is particularly well-suited for the creation of combinatorial libraries of compounds for drug discovery. researchgate.net

While direct examples of the solid-phase synthesis of this compound itself are not prevalent in the provided search results, the principles of SPS are applicable to the synthesis of its derivatives, particularly in the context of creating libraries of complex molecules. researchgate.net For instance, the general utility of solid-phase synthesis for creating libraries of quinolones has been demonstrated. researchgate.net The techniques developed for solid-phase peptide synthesis, which involve coupling and deprotection steps on a solid support, can be adapted for the synthesis of other organic molecules. sigmaaldrich.comgoogle.com

Table 2: Examples of Solventless and Solid-Phase Synthesis of Malononitrile Derivatives

| Product/Reaction | Methodology | Catalyst/Conditions | Key Advantages | Reference |

| Mono/Dialkylation of Malononitrile | Solventless | Phase Transfer Catalysis | Selective, no solvent | researchgate.net |

| 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles | Solventless/Water | Catalyst-free, one-pot | Environmentally friendly, easy isolation | researchgate.netresearchgate.net |

| 2H-Indazolo[2,1-b]phthalazine-triones | Solventless | Silica-supported KHSO4 | Simple, no column chromatography | researchgate.net |

| 2H-Indazolo[2,1-b]phthalazine-triones | Solventless | Nano-γ-alumina sulfuric acid | Avoids expensive catalysts and toxic solvents | researchgate.net |

| General Quinolone Library | Solid-Phase | DIVERSOMER® technology | Amenable to high-throughput synthesis | researchgate.net |

Atom Economy and E-Factor Analysis in Sustainable Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Two key metrics used to evaluate the environmental performance of a chemical reaction are atom economy and the Environmental Factor (E-Factor). chembam.comwiley-vch.de

Atom Economy , a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wiley-vch.defupress.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chembam.com A higher atom economy indicates a more efficient and less wasteful process.

The E-Factor , developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated. chembam.comfupress.net It is defined as the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-Factor signifies a more environmentally friendly process.

In the synthesis of this compound derivatives, these metrics are crucial for assessing the sustainability of different synthetic routes. For example, a catalyst-free, one-pot, three-component synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles was reported to have a high atom economy of 96.59% and a low E-factor of 0.098. researchgate.net These values indicate a highly efficient and environmentally benign process.

The calculation of these metrics for various synthetic protocols allows for a quantitative comparison of their "greenness." For instance, detailed analyses of different reactions have been performed, taking into account not only the theoretical waste but also factors like yield, the price and safety of reagents, the technical setup, reaction conditions, and the workup and purification methods to calculate an "eco-score." rsc.org

Table 3: Green Chemistry Metrics for a Synthetic Protocol

| Metric | Value | Interpretation | Reference |

| Atom Economy (AE) | 96.59% | High efficiency, most reactant atoms are in the product. | researchgate.net |

| E-Factor | 0.098 | Low amount of waste generated per unit of product. | researchgate.net |

| Reaction Mass Efficiency (RME) | 94.79% | High efficiency considering the actual mass of reactants used. | rsc.org |

| Process Mass Intensity (PMI) | 1.06 | Low total mass input relative to the mass of the product. | rsc.org |

| Eco-Score | 83.165 | Excellent overall sustainability of the synthesis. | rsc.org |

Note: The values in Table 3 are from a specific example of a green synthesis and serve as an illustration of how these metrics are applied.

By considering atom economy and the E-Factor, chemists can make more informed decisions in designing synthetic routes that are not only chemically effective but also environmentally responsible. chembam.com

Chemical Reactivity and Mechanistic Investigations of Ethylmalononitrile

Mechanistic Pathways of Functional Group Transformations

The reactivity of ethylmalononitrile is largely dictated by the electronic properties of the dicyano functionalities. These groups play a crucial role in the formation and stabilization of reaction intermediates, influencing the course of various transformations.

Role of Dicyano Functionalities in Reaction Intermediates

The two cyano (-CN) groups on the same carbon atom are powerful electron-withdrawing groups. This electronic pull significantly increases the acidity of the methylene (B1212753) C-H bond. As a result, this compound is readily deprotonated even by mild bases to form a resonance-stabilized carbanion. wikipedia.orgwikipedia.org The negative charge is delocalized over the two nitrogen atoms of the cyano groups, leading to a stable enolate-like intermediate. wikipedia.org

The stability of this dicyano-stabilized carbanion is a key factor in the reactivity of this compound. wikipedia.org This stabilized intermediate can act as a potent nucleophile in a variety of reactions, including condensations and additions. wikipedia.orgwikipedia.org The formation of such stable carbanions is a recurring theme in the mechanistic pathways involving this compound. In some reactions, the high acidity of the methine proton in malononitrile (B47326) derivatives, due to the dicyano groups, can lead to the formation of stable carbanions that may influence subsequent reaction steps. chemistrysteps.com

Elucidation of Condensation Reaction Mechanisms

Condensation reactions are a cornerstone of the chemistry of this compound. These reactions typically involve the nucleophilic addition of the this compound carbanion to a carbonyl group, followed by an elimination reaction to form a new carbon-carbon double bond. wikipedia.org

Radical Reaction Chemistry

While ionic pathways dominate the chemistry of this compound, it can also participate in radical reactions. The substitution radical nucleophilic unimolecular (SRN1) reaction is one such pathway. wikipedia.org This multi-step mechanism involves the formation of a radical anion intermediate. wikipedia.org The reaction is initiated by the transfer of an electron to the substrate, which then fragments to form a radical and an anion. wikipedia.org The resulting radical can then react with a nucleophile. wikipedia.org However, the scope of SRN1 reactions with this compound can be limited by steric hindrance. For instance, reactions with sterically hindered substrates have been shown to fail with the anion of 2-ethylmalononitrile. researchgate.netpublish.csiro.au

In other instances, free radical pathways have been proposed in the copper-catalyzed reactions of arylidenemalonitriles, which are derivatives of this compound. mdpi.com The addition of radical scavengers was found to inhibit the reaction, suggesting the involvement of radical intermediates. mdpi.com Photochemical reactions can also generate radical species. For example, under visible light irradiation, a photoredox catalyst can facilitate the addition of α-silyl amines to benzalmalononitriles through a proposed radical mechanism. jst.go.jp This involves a single electron transfer to generate a radical ion pair, which then initiates the reaction cascade. jst.go.jp

Advanced Reaction Types Involving this compound

Building on the fundamental reactivity of the dicyano functionality, this compound is employed in several advanced and named reactions that are pivotal in synthetic organic chemistry.

Knoevenagel Condensation and Derivatives

The Knoevenagel condensation is one of the most important reactions involving this compound and its analogs. wikipedia.org It provides a reliable method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated compounds. sigmaaldrich.com The reaction condenses an active hydrogen compound, such as this compound, with an aldehyde or ketone. wikipedia.org A variety of catalysts can be employed, including weak bases like primary and secondary amines, and their salts. wikipedia.orgsigmaaldrich.com

Microwave-assisted Knoevenagel condensations of this compound with aromatic aldehydes have been reported to efficiently produce α,β-unsaturated nitriles. The products of these reactions, such as benzylidenemalononitrile (B1330407) derivatives, are valuable intermediates for the synthesis of various heterocyclic compounds and other medicinally important molecules. bhu.ac.in The reaction conditions can be tuned to achieve high yields and selectivity. bhu.ac.inasianpubs.orgjocpr.com

Table 1: Representative Conditions for Knoevenagel Condensation of Aldehydes with Malononitrile (an analog of this compound)

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Water | Room Temp. | 0.5 h | 96 | jocpr.com |

| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Acetonitrile | Room Temp. | 1.5 h | 92 | jocpr.com |

| Benzaldehyde | Brønsted-acidic IL | Water | 70 | 5 min | 95 | asianpubs.org |

| 4-Chlorobenzaldehyde | Brønsted-acidic IL | Water | 70 | 7 min | 96 | asianpubs.org |

| 4-Methoxybenzaldehyde | Brønsted-acidic IL | Water | 70 | 10 min | 92 | asianpubs.org |

| Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | None (Ultrasound) | Room Temp. | 3 min | 94.58 | bhu.ac.in |

| p-Bromobenzaldehyde | Ammonium Acetate | None (Ultrasound) | Room Temp. | 5 min | 95.82 | bhu.ac.in |

This table presents data for malononitrile as a close analog to illustrate typical reaction conditions.

Michael Addition Transformations

The this compound carbanion is an excellent nucleophile for Michael additions, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures. chemistrysteps.com

The mechanism of the Michael reaction involves the formation of the stabilized enolate from this compound, which then attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a new carbon-carbon bond and generates a new enolate, which is subsequently protonated to give the final product. wikipedia.orgmasterorganicchemistry.com The reaction works best with doubly stabilized enolates, such as the one derived from this compound. chemistrysteps.com

Table 2: Illustrative Conditions for Michael Addition of Malononitrile to α,β-Unsaturated Ketones

| Michael Acceptor | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Chalcone | Amine-functionalized MCM-41 | Methanol | Room Temp. | 1 h | 98 | organic-chemistry.org |

| Benzylideneacetone | Amine-functionalized MCM-41 | Methanol | Room Temp. | 1.5 h | 95 | organic-chemistry.org |

| Methyl Vinyl Ketone | NaOH (0.025M) | Water | Room Temp. | 1 h | - | sctunisie.org |

| 3-Buten-2-one | Sodium Ethoxide | Ethanol (B145695) | - | - | - | libretexts.org |

| Nitroalkene | Diethylamine | Water | Room Temp. | 1 h | 99 | researchgate.net |

This table shows data for malononitrile, which is expected to have similar reactivity to this compound in Michael additions.

Hantzsch Condensation and Related Cyclization Pathways

This compound serves as a key reactant in Hantzsch-type condensation reactions, which are multicomponent reactions used to synthesize dihydropyridines (DHPs) and their derivatives. sapub.orgacs.org These reactions are significant due to the therapeutic properties of the resulting products. nih.gov The typical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or ammonium acetate. acs.org In variations of this synthesis, this compound can be used as the active methylene compound.

A one-pot, multi-component condensation of an aldehyde, dimedone, this compound, and ammonium acetate in glycerol (B35011) as a green solvent can produce fused 1,4-dihydropyridine (B1200194) derivatives. sapub.org This method is efficient for creating highly functionalized 1,4-dihydropyridines from accessible starting materials in a single step. sapub.org The reaction mechanism is thought to proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov The use of various aldehydes, including those with electron-donating or electron-withdrawing substituents, has been shown to be effective, leading to excellent yields of the desired products. sapub.org

Table 1: Examples of Fused Dihydropyridines Synthesized via Hantzsch Condensation with this compound sapub.org

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 92 | 277-278 |

| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 90 | 285-287 |

| 3-Chlorobenzaldehyde | 2-Amino-4-(3-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 88 | 265-267 |

| 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 89 | 283-284 |

| 3-Hydroxybenzaldehyde | 2-Amino-4-(3-hydroxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 87 | 283-285 |

| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 91 | 290-291 |

1,3-Dipolar Cycloaddition Chemistry

This compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This type of reaction involves a 1,3-dipole, which is a molecule with at least one mesomeric structure representing a charged dipole, and a dipolarophile, which is typically an alkene or alkyne. organic-chemistry.orgwikipedia.org The reaction is a concerted pericyclic process that proceeds through a six-electron transition state. organic-chemistry.orgslideshare.net

In the context of this compound, it can react with various 1,3-dipoles, such as azomethine ylides. wikipedia.orgrsc.org For example, the reaction of azomethine ylides, generated in situ, with arylidene malononitriles (which can be derived from this compound precursors) leads to spirocyclic adducts. researchgate.net The regioselectivity of these cycloadditions can be influenced by the electronic properties of the substituents on the dipolarophile. researchgate.net These reactions provide an important route for the stereoselective synthesis of five-membered heterocycles. wikipedia.org

Nucleophilic Ring Opening Reactions of Cyclopropane (B1198618) Derivatives

This compound and its derivatives can act as nucleophiles in the ring-opening reactions of electrophilic cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes. mdpi.comresearchgate.net D-A cyclopropanes are characterized by vicinal electron-donating and electron-withdrawing groups, which makes them powerful building blocks for generating polyfunctional intermediates upon ring cleavage. nih.gov

The reaction of nucleophiles with D-A cyclopropanes can be catalyzed by Lewis acids. mdpi.com For instance, the Lewis acid-catalyzed ring opening of a D-A cyclopropane with primary amines leads to γ-amino esters, which can then undergo further transformations. mdpi.com While direct examples with this compound as the primary nucleophile are less detailed in the provided context, the reactivity patterns of related malononitrile derivatives suggest its potential in similar transformations. researchgate.net The ring-opening of D-A cyclopropanes is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com The mechanism of this nucleophilic ring-opening often proceeds via an SN2-like pathway, resulting in an inversion of the stereochemistry at the chiral center. mdpi.com

Catalytic Methodologies in this compound Reactivity

This compound is a substrate in various transition metal-catalyzed reactions, particularly palladium-catalyzed allylic alkylations. jst.go.jpjst.go.jp In these reactions, this compound acts as a soft nucleophile. For instance, the palladium-catalyzed reaction between cinnamyl alcohol and this compound in the presence of a suitable ligand can proceed, although it may require specific conditions to be efficient. jst.go.jp

The optimization of reaction conditions, including the choice of catalyst, solvent, and additives, is crucial for the success of these transformations. For example, in a competitive reaction between an allylic alcohol and an allylic amine with this compound, the selectivity can be controlled by the catalyst system. jst.go.jp While platinum catalysts can be effective at higher temperatures, palladium catalysts have been explored for these direct allylic alkylations. jst.go.jp

This compound and its derivatives are involved in reactions driven by photoredox catalysis. jst.go.jptuwien.at This approach utilizes visible light to initiate single electron transfer (SET) processes, enabling a variety of organic transformations under mild conditions. jst.go.jp

One example involves the development of a Lewis acid-conjugated pyrene (B120774) photoredox catalyst that promotes the addition reaction of α-silyl amines to benzalmalononitriles. jst.go.jp The catalytic activity is enhanced by the electrostatic interaction between the Mg²⁺ Lewis acid and the pyrene radical anion, which is formed via photoinduced electron transfer. jst.go.jp In other systems, this compound derivatives can undergo decyanative transformations enabled by photoredox catalysis in conjunction with other catalytic species, such as amine-ligated boryl radicals. amazonaws.com These synergistic approaches allow for novel bond formations and functional group manipulations that are not easily accessible through traditional thermal methods.

Transition Metal-Catalyzed Processes

Complexation and Adduct Formation Studies

This compound can form stable σ-adducts with electron-deficient aromatic compounds. doi.org A notable example is its reaction with 1,3,5-trinitrobenzene (B165232) (TNB). doi.orgcdnsciencepub.com The anion of this compound acts as a carbon-based nucleophile, attacking an unsubstituted ring position of TNB to form a carbon-bonded σ-adduct. doi.org

Unlike the adduct formed from malononitrile, the adduct from this compound does not have a readily ionizable proton on the exocyclic carbon. This difference makes the conversion to the carbon-bonded adduct less favorable for this compound compared to malononitrile itself. doi.org Kinetic and equilibrium studies have been conducted to quantify these reactions and compare them with the adduct formation involving other nucleophiles, such as methoxide (B1231860) ions. doi.orgcdnsciencepub.com

Table 2: Equilibrium and Kinetic Data for Adduct Formation with TNB in Methanol cdnsciencepub.com

| Nucleophile | pKa of Conjugate Acid | Equilibrium Constant for Adduct Formation (K) |

| CH(CN)₂⁻ | 11.2 | 2 x 10⁴ L mol⁻¹ |

| EtC(CN)₂⁻ | 13.1 | 1.1 L mol⁻¹ |

| MeO⁻ | 15.5 | 17 L mol⁻¹ |

Applications in Advanced Organic Synthesis and Materials Science

Ethylmalononitrile as a Versatile Synthon in Complex Molecule Synthesis

This compound, a derivative of malononitrile (B47326), stands out as a highly versatile building block, or synthon, in the field of organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. chalcogen.romsu.edu The reactivity of this compound, stemming from its activated methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, allows it to participate in a wide array of chemical transformations. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures, particularly heterocyclic compounds, which are core components of many pharmaceuticals and functional materials. Its utility is frequently demonstrated in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This approach offers significant advantages in terms of efficiency and atom economy.

The dual nitrile functionalities and the active methylene group of this compound make it an ideal precursor for the construction of a wide variety of heterocyclic systems. Its ability to undergo condensations, Michael additions, and subsequent cyclizations is central to its role in heterocyclic synthesis.

This compound is extensively used in the synthesis of a broad spectrum of nitrogen-containing heterocycles.

Pyridines and Dihydropyridines: The synthesis of highly functionalized pyridines can be achieved through one-pot, three-component reactions. For instance, the reaction of aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile (a close analog of this compound) in ethanol (B145695) with potassium carbonate as a base under microwave irradiation yields 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles in good yields (65-77%). mdpi.com The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can also be adapted to use malononitrile derivatives to produce 1,4-dihydropyridines. frontiersin.orgsapub.orgthermofisher.com Fused 1,4-dihydropyridines, such as 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, have been synthesized in excellent yields (up to 92%) through a one-pot condensation of dimedone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) in glycerol (B35011). sapub.org

Table 1: Synthesis of Pyridine and Dihydropyridine Derivatives

| Reactants | Catalyst/Reagent | Solvent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Aromatic aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile | K2CO3 | Ethanol, Microwave | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | 65-77% | mdpi.com |

| Dimedone, Aldehydes, Malononitrile, Ammonium acetate | None | Glycerol, 120°C | Fused 1,4-Dihydropyridines (e.g., Hexahydroquinolines) | 88-96% | sapub.org |

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound equivalent with hydrazine (B178648) derivatives. mdpi.comnih.gov this compound can act as a precursor to the required carbon backbone. One-pot, four-component reactions of hydrazine hydrate, ethyl acetoacetate (B1235776), a carbonyl compound, and malononitrile can produce pyrano[2,3-c]pyrazole derivatives. researchgate.net

Indoles: The synthesis of indole (B1671886) derivatives can be achieved using this compound. A two-step process involving a three-component reaction of phenylglyoxals, indoles, and malononitrile in water yields indole-substituted β,β-dicyanoketones. Subsequent reduction with sodium borohydride (B1222165) affords indole-substituted 2-amino-4,5-dihydro-3-furancarbonitriles. researchgate.net Additionally, a three-component, one-step reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal, malononitrile, and indole derivatives can produce fluorinated 3-substituted indoles. fluorine1.rufluorine1.ru

Quinazolinones: Quinazolinone derivatives can be synthesized from appropriate precursors derived from this compound, although specific examples directly starting from this compound are less commonly detailed in the provided context. The general synthetic strategies often involve the cyclization of anthranilic acid derivatives or related compounds. slideshare.netekb.eg

Tetrazoles: 5-Substituted-1H-tetrazoles are synthesized via the [3+2] cycloaddition of nitriles with sodium azide. ajgreenchem.com This reaction can be catalyzed by various agents, including nano-TiCl4·SiO2 or CuSO4·5H2O, to produce tetrazoles in good to excellent yields (85-95%). ajgreenchem.comscielo.br this compound, possessing two nitrile groups, can potentially serve as a precursor for ditetrazole compounds.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reactants with this compound (or analog) | Catalyst/Conditions | Yield | Citation |

|---|---|---|---|---|

| Pyranopyrazoles | Hydrazine hydrate, Ethyl acetoacetate, Aldehydes | Acidic ethanol, Reflux | Varies (e.g., 64-74%) | researchgate.net |

| Fluorinated Indoles | Trifluoroacetaldehyde ethyl hemiacetal, Indole derivatives | Triethylamine (B128534) (catalytic), Room temp. | 56-81% | fluorine1.ru |

| 5-Substituted-1H-tetrazoles | Nitriles, Sodium azide | SO3H-carbon, DMF, 100°C | 85-95% | ajgreenchem.com |

This compound is a key reactant in the synthesis of various oxygen-containing heterocycles, most notably chromenes and their derivatives.

Chromenes: 2-Amino-4H-chromenes are synthesized with high efficiency through a one-pot, three-component reaction involving an aldehyde, malononitrile (or this compound), and a phenolic compound like 2-naphthol (B1666908) or resorcinol. um.edu.mtchemmethod.com This reaction can be catalyzed by a wide range of catalysts, from basic catalysts like piperidine (B6355638) to heterogeneous catalysts such as metal-organic frameworks (MOF-5), often providing excellent yields (up to 95%). chemmethod.comorientjchem.org The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol (B47542) and subsequent intramolecular cyclization. chemmethod.com

Xanthenes and Pyrans: The synthesis of xanthenes and pyrans often involves similar multicomponent strategies. For example, pyrano[3,2-c]quinoline derivatives have been synthesized from 4-hydroxy-quinolin-2(1H)-one, malononitrile, and aromatic aldehydes. oiccpress.com Ionic liquids have also been employed as efficient and reusable catalysts for the synthesis of xanthenes and chromenes. oiccpress.com

Table 3: Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | Reactants with this compound (or analog) | Catalyst/Conditions | Yield | Citation |

|---|---|---|---|---|

| 2-Amino-4H-chromenes | Aromatic aldehydes, 2-Naphthol | MOF-5, Solvent-free, 80°C | Up to 95% | chemmethod.com |

| 2-Amino-4H-chromenes | Aromatic aldehydes, α- or β-naphthol | Methane sulphonic acid (MSA) | Very good yields | orientjchem.org |

| 4H-Chromenes | Salicylaldehyde, Various nucleophiles (e.g., 2-methylindole) | Deep Eutectic Solvent (ChCl:Gly), 70°C | Good yields | um.edu.mt |

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocyclic systems.

Benzothiazoles: Benzothiazoles are commonly synthesized by the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or nitriles. derpharmachemica.comorganic-chemistry.orgajol.info For example, 2-substituted benzothiazoles can be prepared in high yields by reacting 2-aminothiophenol with various aldehydes under different conditions, such as in water at 110°C or using catalysts like cerium ammonium nitrate (B79036). derpharmachemica.comresearchgate.net Copper-catalyzed reactions of 2-aminobenzenethiols with nitriles also provide an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

Table 4: Synthesis of Benzothiazoles

| Reactants | Catalyst/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic/Heteroaromatic aldehydes | None (catalyst-free) | Water, 110°C | High yields | researchgate.net |

| 2-Aminothiophenol, Aldehydes | Cerium ammonium nitrate / 30% H2O2 | Acetonitrile, 50°C | Not specified | derpharmachemica.com |

| 2-Aminobenzenethiols, Nitriles | Copper catalyst | Not specified | Excellent yields | organic-chemistry.org |

This compound is a valuable reagent in the construction of complex fused and spirocyclic systems, which are of significant interest in medicinal chemistry.

Spirooxindoles: Spirooxindoles are a prominent class of spirocyclic compounds whose synthesis frequently employs malononitrile or its derivatives. Multicomponent reactions involving isatin, malononitrile, and a third component (such as a β-ketoester, 4-hydroxycoumarin, or barbituric acid) are widely used to generate diverse spirooxindole scaffolds. researchgate.netunimi.it For example, a four-component reaction of isatins, malononitrile, monothiomalonamide, and triethylamine in hot ethanol yields spiro[indole-3,4'-pyridine] derivatives. researchgate.net Similarly, reacting isatin, malononitrile, and barbituric acid using an ionic liquid catalyst under microwave irradiation produces spiro compounds in good yields (43-98%). unimi.it

Table 5: Synthesis of Spirocyclic Compounds

| Spiro System | Reactants with this compound (or analog) | Catalyst/Conditions | Yield | Citation |

|---|---|---|---|---|

| Spiro[indole-3,4'-pyridine] | Isatins, Monothiomalonamide, Triethylamine | Ethanol, Hot | Not specified | researchgate.net |

| Spirooxindoles | Isatins, Barbituric acid | Ionic liquid, Microwave | 43-98% | unimi.it |

| Spiro[dihydropyridine-oxindoles] | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, Room temp. | Satisfactory yields | beilstein-journals.org |

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a valuable synthon in the preparation of organofluorine compounds.

One notable application is in the synthesis of fluorinated 3-substituted indoles. A three-component, one-step reaction has been developed that combines trifluoroacetaldehyde ethyl hemiacetal, malononitrile, and various indole derivatives. fluorine1.rufluorine1.ru This method proceeds in the presence of a catalytic amount of an organic base like triethylamine at room temperature. The reaction is highly efficient, providing the desired nitriles of 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid in yields ranging from 56% to 81%. fluorine1.ru This approach is advantageous as it avoids the isolation of the intermediate highly electrophilic alkene, 2-(2,2,2-trifluoroethylidene)malononitrile, which is then alkylated in situ by the indole derivative. fluorine1.rufluorine1.ru

Furthermore, copper-catalyzed reactions involving arylidenemalononitriles and difluoromethylated benzothiazole (B30560) reagents have been developed. These reactions lead to the formation of products like 2-(2-(benzo[d]thiazol-2-yl)-1-aryl-2,2-difluoroethyl)malononitrile in good yields (e.g., 81% for the phenyl derivative). mdpi.com This demonstrates the utility of malononitrile scaffolds in constructing complex molecules containing both fluorine atoms and heterocyclic moieties.

Table 6: Synthesis of Organofluorine Compounds

| Reactants with Malononitrile | Catalyst/Conditions | Product Type | Yield | Citation |

|---|---|---|---|---|

| Trifluoroacetaldehyde ethyl hemiacetal, Indole derivatives | Triethylamine (catalytic), Room temp. | Nitriles of 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid | 56-81% | fluorine1.ru |

| Arylidenemalononitriles, 2-(Difluoromethyl)benzo[d]thiazole | Copper catalyst | 2-(2-(Benzothiazol-2-yl)-1-aryl-2,2-difluoroethyl)malononitrile | 66-83% | mdpi.com |

Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Thiazolidinones, Thienopyrimidinones)

Intermediate in Agrochemical and Pharmaceutical Synthesis

The chemical versatility of this compound has established it as a key intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals. solubilityofthings.comontosight.ai Its ability to participate in various chemical transformations allows for the construction of complex heterocyclic compounds, which are foundational structures in many biologically active molecules. researchgate.net

In the realm of agrochemicals, this compound derivatives have been explored for their potential as pesticides. google.com For instance, specific malononitrile compounds have been synthesized and investigated for their pesticidal activities. google.com The synthesis often involves the reaction of this compound or its precursors with other organic molecules to create compounds with desired biological effects. google.com

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various therapeutic agents. researchgate.netontosight.ai The nitrile groups can be readily converted into other functional groups, making it a valuable starting material for a range of pharmaceuticals. solubilityofthings.com For example, it has been used in the synthesis of compounds with potential applications as tyrosinase inhibitors, which are relevant in cosmetics and for treating certain skin disorders. researchgate.net Furthermore, derivatives of this compound have been incorporated into complex molecules that are precursors to compounds with potential therapeutic value, such as those with antidepressant and acetylcholinesterase inhibitory activities, the latter being relevant for Alzheimer's disease treatment. researchgate.net The synthesis of these complex molecules often involves multi-step reactions where this compound provides a crucial structural motif. jst.go.jpjst.go.jp

| Application Area | Example of Use | Reference |

| Agrochemicals | Synthesis of potential pesticides | google.com |

| Pharmaceuticals | Precursor for tyrosinase inhibitors | researchgate.net |

| Pharmaceuticals | Intermediate for potential antidepressants | researchgate.net |

| Pharmaceuticals | Intermediate for acetylcholinesterase inhibitors | researchgate.net |

Precursor for Advanced Dyes and Pigments

This compound is a valuable precursor in the synthesis of a variety of advanced dyes and pigments. ontosight.ai The presence of the two nitrile groups allows for the creation of chromophoric systems, which are responsible for the color of these materials. researchgate.net

One significant application is in the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds that are widely used as robust blue and green pigments. researchgate.net While direct reactions of this compound with certain precursors have been shown to be challenging due to steric hindrance, related malononitrile derivatives are key components in building the phthalonitrile (B49051) precursors necessary for phthalocyanine (B1677752) synthesis. researchgate.netresearchgate.net These phthalocyanine dyes have found applications in various high-tech areas, including as photosensitizers in photodynamic therapy and in the development of next-generation dye-sensitized solar cells. worldscientific.com

Furthermore, this compound derivatives are utilized in the creation of metal-free organic dyes. For instance, 3-ethyl malononitrile rhodanine-(CN)2 has been synthesized and used in the development of dyes for dye-sensitized solar cells (DSSCs), which are a promising technology for renewable energy. researchgate.net The design of these dyes often involves combining electron-donating and electron-accepting units to optimize their light-absorbing and electron-transfer properties. researchgate.net

Contributions to Materials Science and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to significant contributions in the fields of materials science and polymer chemistry. slideshare.net

Development of Novel Polymeric Materials

This compound is a monomer that can be used in polymer synthesis. slideshare.net Its dinitrile functionality allows it to participate in polymerization reactions, leading to the formation of novel polymeric materials. While detailed information on specific polymers derived solely from this compound is limited in the provided search results, the general use of nitriles in polymer chemistry is well-established. solubilityofthings.com The reactivity of the nitrile groups can be harnessed to create polymers with specific thermal and chemical properties. For instance, patent literature mentions the use of this compound in the context of base materials for resin formulations, which may include vinyl chloride polymers and polyurethanes. google.com

Catalytic Applications in Advanced Materials (e.g., Zeolites)

While direct catalytic use of this compound itself is not extensively documented, its derivatives and related compounds play a role in catalytic processes, particularly in the synthesis of advanced materials like zeolites. slideshare.net Zeolites are microporous, aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry. The synthesis of certain types of zeolites can be influenced by the presence of organic molecules that act as templates or structure-directing agents.

For example, in the synthesis of highly functionalized pyrazole (B372694) derivatives, layered double hydroxides (LDHs) have been used as heterogeneous catalysts in reactions involving malononitrile, a related compound to this compound. researchgate.net Similarly, HY-Zeolite has been employed as a catalyst in the one-pot synthesis of polyhydroquinolines, a reaction that can involve malononitrile derivatives. sapub.org The use of zeolitic imidazole (B134444) frameworks (ZIFs) as catalysts for the synthesis of dicyano alkyl quinoline (B57606) derivatives in aqueous medium has also been reported, highlighting the synergy between nitrile-containing compounds and zeolite-based materials. researchgate.net

Role in Sustainable Chemical Industry and Renewable Energy Materials

This compound and its reactions are relevant to the growing field of sustainable or "green" chemistry. solubilityofthings.com The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.orgmdpi.com The study of nitriles like this compound contributes to the development of greener synthetic practices. solubilityofthings.com

The use of this compound in the synthesis of dyes for dye-sensitized solar cells (DSSCs) is a direct contribution to renewable energy materials. worldscientific.comresearchgate.net DSSCs are a type of thin-film solar cell that are relatively low-cost and can be made from flexible materials. The efficiency of these cells is highly dependent on the properties of the organic dye used to absorb light, making the synthesis of new and improved dyes a critical area of research. researchgate.net

Computational and Theoretical Investigations of Ethylmalononitrile Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, which solve the fundamental equations of quantum mechanics, are central to the computational study of ethylmalononitrile. ethz.ch These methods allow for the precise calculation of molecular properties, reaction pathways, and energetics. ethz.ch By modeling the molecule in silico, researchers can predict its behavior and guide experimental work. ethz.ch

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as one of the most widely used quantum chemical methods for studying organic molecules like this compound. nih.govfrontiersin.org DFT offers a favorable balance between computational cost and accuracy, making it suitable for investigating the ground-state properties and reactivity of medium-sized molecules. frontiersin.org The theory is based on the principle that the energy of a system can be determined from its electron density.